Propranolol Hydrochloride

Description

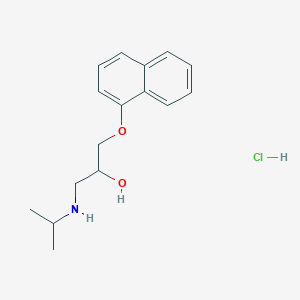

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUPTIKESYGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021198 | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate | |

| Record name | SID26732618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or almost white powder, Solid, Crystals from n-propanol | |

CAS No. |

318-98-9 | |

| Record name | Propranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propranolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163-164 °C | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Enantiomers of Propranolol Hydrochloride: A Technical Guide to Their Specific Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propranolol (B1214883) hydrochloride, a widely utilized beta-adrenergic receptor antagonist, is a chiral molecule that exists as a racemic mixture of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. While possessing identical chemical formulas, these stereoisomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the specific activities of each enantiomer, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Concepts: Chirality and Pharmacological Divergence

The differential pharmacological effects of propranolol enantiomers stem from the stereospecific nature of their interactions with biological targets, primarily the beta-adrenergic receptors. The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug, leading to variations in efficacy, potency, and side effect profiles. In the case of propranolol, the beta-blocking activity, which is responsible for its therapeutic effects in conditions like hypertension, angina pectoris, and arrhythmias, resides almost exclusively in the (S)-(-) enantiomer.

Quantitative Data on Enantiomer-Specific Activities

The distinct pharmacological and pharmacokinetic properties of the (S)-(-) and (R)-(+) enantiomers of propranolol have been quantified in numerous studies. The following tables summarize key data points for easy comparison.

Table 1: Beta-Adrenergic Receptor Binding Affinity and Potency

| Enantiomer | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Beta-Blocking Potency Ratio ((S)-/ (R)-) | Reference |

| (S)-(-)-Propranolol | β₁ | 1.1 | ~100 | |

| (R)-(+)-Propranolol | β₁ | 110 | ||

| (S)-(-)-Propranolol | β₂ | 0.8 | ~100 | |

| (R)-(+)-Propranolol | β₂ | 80 |

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Reference |

| Cₘₐₓ (ng/mL) | ~40-90% higher than (R)-enantiomer | Lower than (S)-enantiomer | |

| AUC (ng·h/mL) | Significantly higher than (R)-enantiomer when administered as a racemate | Lower than (S)-enantiomer | |

| Plasma Protein Binding | Higher | Lower (13.0% vs 15.8% unbound in one study) | |

| Metabolism | Slower metabolism | Preferentially metabolized at low concentrations |

Specific Activities and Pharmacological Effects

(S)-(-)-Propranolol: The Active Beta-Blocker

The (S)-(-) enantiomer is the pharmacologically active component responsible for the beta-adrenergic blockade. It is estimated to be 60 to 100 times more potent than the (R)-(+) form in blocking beta-adrenergic receptors. This potent antagonism of β₁ and β₂ receptors leads to a reduction in heart rate, myocardial contractility, and blood pressure, which are the desired therapeutic effects.

(R)-(+)-Propranolol: Alternative Activities and Side Effects

While significantly less active as a beta-blocker, the (R)-(+) enantiomer is not inert. It exhibits other pharmacological properties, including:

-

Membrane-stabilizing activity: Both enantiomers possess membrane-stabilizing effects, which may contribute to antiarrhythmic properties.

-

Inhibition of thyroxine to triiodothyronine conversion: This effect is primarily attributed to the (R)-(+) isomer.

-

Potential for side effects: Although the direct beta-blocking side effects are less pronounced, the (R)-(+) enantiomer contributes to the overall side effect profile of racemic propranolol.

Experimental Protocols

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (S)-(-) and (R)-(+) enantiomers of propranolol hydrochloride.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol).

-

Prepare a working standard of the pure (S)-(-) isomer for peak identification.

-

For pharmaceutical preparations, dissolve the tablet in the solvent, sonicate, and filter to remove excipients.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) is essential. Commonly used columns include those based on amylose (B160209) or cellulose (B213188) derivatives, such as Chiralcel OD-H or ChiralPak IA.

-

Mobile Phase: A non-polar/polar organic solvent mixture is typically used. A common mobile phase consists of n-hexane or n-heptane with an alcohol modifier like ethanol (B145695) or isopropanol, and a small amount of an amine modifier such as diethylamine (B46881) or ammonia (B1221849) to improve peak shape. An example mobile phase is n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).

-

Flow Rate: Typically around 0.7 to 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280-290 nm.

-

-

Data Analysis:

-

Inject the racemic mixture and the pure (S)-(-) isomer standard to determine the elution order of the enantiomers. Typically, the (S)-(-) isomer elutes before the (R)-(+) isomer.

-

Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve generated from standards of known concentrations.

-

Assessment of Beta-Adrenergic Receptor Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of each propranolol enantiomer to β₁ and β₂ adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a source rich in the target receptors, such as turkey erythrocyte ghosts or cell lines engineered to express human β₁ or β₂ adrenergic receptors.

-

-

Radioligand Binding Assay:

-

Use a radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [³H]-dihydroalprenolol.

-

Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled propranolol enantiomers ((S)-(-) or (R)-(+)).

-

Allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the competing enantiomer.

-

Calculate the IC₅₀ (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).

-

Determine the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Visualizations

Caption: Beta-adrenergic signaling pathway and the inhibitory action of (S)-propranolol.

Caption: Experimental workflow for the chiral separation of propranolol enantiomers using HPLC.

Conclusion

The pharmacological activity of this compound is predominantly attributed to its (S)-(-) enantiomer, which is a potent beta-adrenergic receptor antagonist. The (R)-(+) enantiomer, while largely inactive at beta-receptors, possesses other pharmacological properties and contributes to the overall drug profile. A thorough understanding of the distinct activities of each enantiomer is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and clinical practice. The methodologies outlined in this guide provide a framework for the accurate separation and characterization of these stereoisomers, facilitating further research and development in this area.

Propranolol Hydrochloride's Central Nervous System Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a lipophilic compound that readily crosses the blood-brain barrier, leading to a range of effects within the central nervous system (CNS). While widely recognized for its cardiovascular applications, its impact on the CNS has garnered significant attention, particularly in the realms of anxiety disorders, post-traumatic stress disorder (PTSD), and migraine prophylaxis. This technical guide provides an in-depth overview of the mechanisms of action, effects on neurotransmitter systems, and behavioral consequences of propranolol within the CNS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Mechanism of Action in the Central Nervous System

Propranolol's primary mechanism of action in the CNS is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors. These receptors are widely distributed throughout the brain and are activated by the catecholamines norepinephrine (B1679862) and epinephrine. By blocking these receptors, propranolol mitigates the effects of sympathetic nervous system activation within the brain.

Beyond its primary beta-blocking activity, evidence suggests that propranolol also interacts with serotonergic pathways. It has been shown to act as an antagonist at 5-HT1A and 5-HT1B receptors, which may contribute to its efficacy in migraine prophylaxis.

Signaling Pathways

The blockade of β-adrenergic receptors by propranolol initiates a cascade of intracellular events. The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory effect of propranolol.

The Discovery of Propranolol Hydrochloride: A Technical Whitepaper on a Cardiovascular Revolution

Foreword

The development of Propranolol (B1214883) Hydrochloride stands as a landmark achievement in 20th-century pharmacology and clinical medicine. It was not merely the discovery of a new molecule but the successful culmination of a rational, hypothesis-driven approach to drug design that has since become a cornerstone of the pharmaceutical industry. This technical guide delves into the historical and scientific journey of propranolol, from its conceptual origins to its synthesis and clinical validation. It is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the experimental methodologies and quantitative data that underpinned this therapeutic revolution.

Historical Context: The Adrenergic Question

In the mid-20th century, the management of angina pectoris, a debilitating chest pain caused by inadequate oxygen supply to the heart, was limited and largely palliative. The prevailing therapeutic strategy focused on increasing oxygen supply through vasodilators like nitroglycerin. However, a pioneering Scottish pharmacologist, Sir James Black, posited a different approach: reducing the heart's demand for oxygen.

Black's work was built upon the foundational research of Raymond P. Ahlquist, who in 1948, proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β). Ahlquist observed that catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine) elicited different responses in various tissues, leading him to theorize that these differences were mediated by different receptor subtypes.

Sir James Black, working at Imperial Chemical Industries (ICI) in the late 1950s and early 1960s, hypothesized that the excitatory effects of catecholamines on the heart—an increased heart rate and force of contraction—were mediated by β-adrenergic receptors. He reasoned that by blocking these receptors, he could decrease the heart's workload and, consequently, its oxygen demand, thereby providing relief for angina sufferers. This marked a significant shift in thinking, from treating the symptoms to targeting the underlying physiological stress on the heart. For his groundbreaking work, Sir James Black was awarded the Nobel Prize in Medicine in 1988.[1][2][3]

The Path to Propranolol: A Timeline of Discovery

The development of propranolol was a systematic process of chemical modification and pharmacological testing. The initial breakthrough came with the synthesis of dichloroisoprenaline (DCI), a compound that showed β-blocking activity but also had partial agonist effects. This was followed by the development of pronethalol, the first β-blocker to be tested in humans. However, concerns about its potential carcinogenicity led to its withdrawal.

This iterative process of synthesis and testing culminated in the creation of propranolol in 1962. Propranolol was found to be a potent, non-selective β-blocker, lacking the intrinsic sympathomimetic activity of its predecessors and possessing a more favorable safety profile. Clinical trials rapidly confirmed its efficacy in treating angina pectoris, and it was first approved for medical use in 1964.

Experimental Protocols

The discovery and validation of propranolol were underpinned by rigorous experimental work. The following sections detail the methodologies for its chemical synthesis and key pharmacological assays.

Chemical Synthesis of Propranolol Hydrochloride

The synthesis of propranolol is a two-step process, starting from 1-naphthol (B170400).

Step 1: Synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane

-

Reactants: 1-naphthol and epichlorohydrin (B41342).

-

Procedure: 1-naphthol is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, which acts as a catalyst and acid scavenger.

-

Reaction Conditions: The mixture is typically heated to facilitate the reaction.

-

Purification: The resulting intermediate, 1-(1-naphthyloxy)-2,3-epoxypropane, is isolated and purified, often through distillation under reduced pressure.

Step 2: Synthesis of Propranolol

-

Reactants: 1-(1-naphthyloxy)-2,3-epoxypropane and isopropylamine (B41738).

-

Procedure: The purified intermediate from Step 1 is reacted with isopropylamine. The amine group of isopropylamine attacks the epoxide ring, leading to its opening and the formation of propranolol.

-

Reaction Conditions: This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to increase the reaction rate.

-

Formation of Hydrochloride Salt: The resulting propranolol base is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

-

Purification: The final product, this compound, is purified by recrystallization.

Pharmacological Assays

The characterization of propranolol's activity relied on a variety of in vitro and in vivo assays.

This assay was crucial for determining the affinity of propranolol for β-adrenergic receptors.

-

Objective: To quantify the binding affinity (Ki) of propranolol to β1- and β2-adrenergic receptors.

-

Materials:

-

Membrane preparations from tissues or cells expressing β-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).

-

A radiolabeled ligand with high affinity for β-receptors (e.g., [³H]-dihydroalprenolol).

-

Unlabeled propranolol at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled propranolol.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of propranolol that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4][5][6]

This assay measures the functional consequence of β-receptor blockade.

-

Objective: To determine the effect of propranolol on the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

-

Materials:

-

Intact cells expressing β-adrenergic receptors.

-

A β-adrenergic agonist (e.g., isoproterenol).

-

Propranolol at various concentrations.

-

A phosphodiesterase inhibitor (to prevent cAMP degradation).

-

A commercial cAMP assay kit (e.g., ELISA-based).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of propranolol.

-

Stimulate the cells with a fixed concentration of a β-adrenergic agonist in the presence of a phosphodiesterase inhibitor.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a suitable assay kit.

-

-

Data Analysis: The results demonstrate the ability of propranolol to inhibit agonist-induced cAMP production, confirming its antagonist activity.[7][8][9][10]

Quantitative Data

The following tables summarize key quantitative data from pharmacological studies and early clinical trials of propranolol.

Receptor Binding Affinity

| Receptor Subtype | Radioligand | Tissue Source | Propranolol Ki (nM) |

| β1-adrenergic | [³H]-Dihydroalprenolol | Rat Heart | 1.5 - 5.0 |

| β2-adrenergic | [³H]-Dihydroalprenolol | Rat Lung | 1.0 - 4.0 |

Note: Ki values can vary depending on the specific experimental conditions.

Early Clinical Trial Data: Angina Pectoris

A dose-response study in patients with angina pectoris yielded the following results:[11][12]

| Daily Propranolol Dose | Mean Reduction in Angina Attacks (%) | Mean Reduction in Nitroglycerin Consumption (%) |

| 80 mg | Not significant | Not significant |

| 160 mg | Significant | Significant |

| 320 mg | Significant | Significant |

In a separate study, a progressive reduction in angina attacks was observed with increasing dosage, up to an average of 417 mg per day.[12]

Early Clinical Trial Data: Hypertension

A double-blind, placebo-controlled crossover trial in patients with essential hypertension provided the following data:[13][14]

| Treatment | Mean Systolic Blood Pressure (mmHg) | Mean Diastolic Blood Pressure (mmHg) |

| Untreated | 190 | 111 |

| Propranolol (120-320 mg/day) | 153 | 91 |

| Placebo | Returned to hypertensive levels | Returned to hypertensive levels |

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and action of propranolol.

The Logical Pathway of Sir James Black's Discovery

Propranolol Drug Discovery and Development Workflow (circa 1960s)

Beta-Adrenergic Receptor Signaling Pathway and Propranolol's Mechanism of Action

Conclusion

The discovery of this compound was a paradigm shift in cardiovascular medicine. It validated the principles of rational drug design and introduced a new class of drugs that have saved countless lives and improved the quality of life for millions. The systematic approach taken by Sir James Black and his team at ICI, from hypothesis to clinical reality, serves as a powerful model for drug discovery and development. The detailed experimental protocols and quantitative data presented in this whitepaper offer a glimpse into the rigorous science that fueled this medical breakthrough, a breakthrough that continues to have a profound impact on the treatment of heart disease, hypertension, and a range of other conditions.

References

- 1. Sir James Black | Scottish Pharmacologist, Development of Propranolol | Britannica [britannica.com]

- 2. Sir James Black and propranolol. The role of the basic sciences in the history of cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. James Black (pharmacologist) - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Dose response effectiveness of propranolol for the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propranolol in the treatment of angina: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Controlled trial of propranolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propranolol in hypertension: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

Propranolol Hydrochloride: Unveiling Signaling Pathways Beyond Beta-Blockade

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades. Its primary mechanism of action involves the competitive blockade of β1 and β2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure. However, a growing body of evidence reveals that propranolol's pharmacological activities extend far beyond its canonical beta-blocking effects. This technical guide provides an in-depth exploration of these non-canonical signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals. By delving into its multifaceted interactions with various cellular signaling cascades, we aim to uncover the broader therapeutic potential of this well-established drug.

This document summarizes key quantitative data, provides detailed experimental protocols for cited studies, and visualizes the complex signaling networks influenced by propranolol.

Modulation of Cancer Progression Pathways

Recent research has highlighted propranolol's significant anti-neoplastic properties, mediated through mechanisms independent of its beta-adrenergic receptor antagonism. These effects encompass the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.

Anti-Angiogenic Effects

Propranolol has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. This anti-angiogenic activity is mediated, in part, through the downregulation of key pro-angiogenic factors.

One of the primary targets of propranolol in this context is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Propranolol has been observed to decrease the expression of VEGF, a potent stimulator of angiogenesis.

Induction of Apoptosis

Propranolol can trigger programmed cell death in various cancer cell lines through the modulation of key apoptotic regulators. This includes the activation of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Arrest

Propranolol has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and S phases.

Data Presentation: Propranolol's Effect on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |

| A375 | Melanoma | AlamarBlue | 24 | 98.17 |

| A375 | Melanoma | AlamarBlue | 48 | 75.33 |

| A375 | Melanoma | AlamarBlue | 72 | 65.33 |

| P-3 | Acral Melanoma | AlamarBlue | 24 | 148.60 |

| P-3 | Acral Melanoma | AlamarBlue | 48 | 125.43 |

| P-3 | Acral Melanoma | AlamarBlue | 72 | 116.86 |

| P-6 | Acral Melanoma | AlamarBlue | 24 | 118.23 |

| P-6 | Acral Melanoma | AlamarBlue | 48 | 98.76 |

| P-6 | Acral Melanoma | AlamarBlue | 72 | 88.24 |

Experimental Protocols

Cell Viability Assay (AlamarBlue®)

-

Cell Seeding: Plate melanoma cells (e.g., A375, P-3, P-6) in 96-well plates at a density of 2 x 10³ cells per well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of propranolol hydrochloride (e.g., 25 µM to 400 µM) for 24, 48, and 72 hours.

-

AlamarBlue® Addition: Following the incubation period, add 10% (v/v) of AlamarBlue® reagent to each well.

-

Incubation: Incubate the plates for an additional 4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrophotometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curves.

Interaction with Serotonin (B10506) (5-HT) Receptors

Propranolol exhibits notable binding affinity for several serotonin (5-HT) receptor subtypes, a mechanism that is distinct from its beta-adrenergic blockade. This interaction may contribute to some of its neuropsychiatric effects.

Data Presentation: Propranolol Binding Affinity for Serotonin Receptors

| Receptor Subtype | Species | Ki (nM) |

| 5-HT1A | Human | 115 |

| 5-HT1B | Human | 17 |

| 5-HT1D | Human | 10200 |

| 5-HT2A | Human | 1300 |

| 5-HT2C | Human | 1300 |

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the 5-HT receptor subtype of interest.

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of propranolol in a suitable buffer.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of propranolol (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Impact on Cellular Membranes

Propranolol, due to its amphiphilic nature, can intercalate into cell membranes, thereby altering their physical properties, such as fluidity. This can have downstream effects on membrane-bound proteins and signaling pathways.

Experimental Protocols

Membrane Fluidity Measurement using Fluorescence Polarization

-

Probe Incorporation: Incubate isolated cell membranes or liposomes with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the lipid bilayer.

-

Propranolol Treatment: Add varying concentrations of propranolol to the membrane suspension.

-

Fluorescence Polarization Measurement: Excite the sample with vertically polarized light and measure the intensity of the emitted light in both the vertical and horizontal planes.

-

Calculation of Anisotropy: Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

-

Data Interpretation: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Modulation of Ion Channels

Beyond its effects on GPCRs, propranolol can directly interact with and modulate the activity of various ion channels, including calcium (Ca²⁺) and sodium (Na⁺) channels.

Calcium Channel Modulation

Propranolol has been shown to interact with ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels. This interaction is complex and can be either inhibitory or stimulatory depending on the experimental conditions. For instance, in the presence of low NaCl concentrations, propranolol inhibits ryanodine binding with a half-maximal inhibition at 1.2 mM. Propranolol can also completely block the channel opening of reconstituted RyR. Furthermore, studies have indicated that propranolol can act as a calcium channel blocker in retinal microarteries, with an ED50 value of approximately 10⁻⁵ M.

Sodium Channel Blockade

Propranolol exhibits local anesthetic properties through the blockade of voltage-gated sodium channels. This effect is not stereospecific, with both R-(+) and S-(-) enantiomers showing similar blocking potency. The IC50 for tonic block of NaV1.5 channels is approximately 21.4 µM for R-(+)-propranolol and 23.6 µM for S-(-)-propranolol. For use-dependent block, the IC50 values are significantly lower, at 2.7 µM and 2.6 µM, respectively.

Influence on Nitric Oxide (NO) Signaling

Propranolol can also modulate the nitric oxide (NO) signaling pathway. Studies have shown that propranolol can induce sinusoidal relaxation in the liver, an effect that is abolished by a nitric oxide synthase (NOS) inhibitor, suggesting that propranolol's effect is NO-mediated. Additionally, in patients with resistant hypertension, propranolol treatment led to a greater mean reduction in nitrate (B79036) and nitrite (B80452) levels compared to placebo, although the results were not statistically significant.

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

-

Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, macrophages) and treat with propranolol.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Mix the cell culture supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound is a pharmacologically diverse molecule with a range of activities that extend beyond its well-characterized beta-adrenergic receptor blockade. Its ability to modulate cancer progression pathways, interact with serotonin receptors, alter membrane fluidity, and influence ion channel and nitric oxide signaling opens up new avenues for its therapeutic application. For researchers and drug development professionals, a deeper understanding of these non-canonical pathways is crucial for repositioning this established drug for novel indications and for the development of new therapeutics with improved efficacy and safety profiles. The provided quantitative data and experimental protocols serve as a valuable resource for furthering research into the multifaceted roles of propranolol.

Propranolol Hydrochloride: An In-Depth Technical Guide to its Molecular Targets in Non-Cardiac Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) hydrochloride, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades. However, a growing body of evidence reveals its significant pharmacological effects in a variety of non-cardiac tissues. This technical guide provides a comprehensive overview of the molecular targets of propranolol hydrochloride outside of the cardiovascular system, with a focus on its emerging applications in oncology, dermatology, and bone biology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex signaling pathways to support further research and drug development efforts.

Core Molecular Interactions

Propranolol's primary mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors.[1][] This antagonism prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby modulating downstream signaling cascades. While its affinity for β-receptors is well-established, propranolol also exhibits off-target effects, notably on serotonin (B10506) receptors, which contribute to its diverse pharmacological profile.[3][4]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the binding affinities (Ki) and potency (IC50/EC50) of propranolol for various molecular targets in non-cardiac tissues.

| Target Receptor | Tissue/Cell Type | Ligand | Ki (nM) | Reference(s) |

| 5-HT1A | Rat Hippocampus | [3H]8-OH-DPAT | 173.78 | [5] |

| 5-HT1B | Rat Striatum | [3H]5-HT | 17 | [5] |

| 5-HT1B | Rat Frontal Cortex | [3H]5-HT | 489.78 | [4] |

| 5-HT1Dβ (T355N mutant) | --- | --- | 16 | [3] |

| 5-HT1Dβ (wild-type) | --- | --- | 10200 | [3] |

Table 1: Binding Affinities (Ki) of Propranolol for Serotonin Receptors.

| Cell Line | Tissue of Origin | Assay | IC50/EC50 (µM) | Time Point | Reference(s) |

| HepG2 | Liver Cancer | MTT | 40-80 | 48h | [6] |

| HepG2.2.15 | Liver Cancer | MTT | 40-80 | 48h | [6] |

| A375 | Melanoma | Cell Viability | 65.33 - 98.17 | 24-72h | [7] |

| P-3 | Acral Melanoma | Cell Viability | 116.86 - 148.60 | 24-72h | [7] |

| P-6 | Acral Melanoma | Cell Viability | 88.24 - 118.23 | 24-72h | [7] |

| SKOV-3 | Ovarian Cancer | Cell Viability | ~80-100 | 48h | [8] |

| A2780 | Ovarian Cancer | Cell Viability | ~80-100 | 48h | [8] |

| Molt-4 | Leukemia | Trypan Blue/MTT | >200 | 12-48h | [9] |

| Jurkat | Leukemia | Trypan Blue/MTT | >200 | 12-48h | [9] |

| U937 | Leukemia (Monocyte) | Trypan Blue/MTT | >200 | 12-48h | [9] |

| A549 | Lung Adenocarcinoma | MTT | >500 (3h), ~500 (20h) | 3h, 20h | [10] |

| HUVEC | Endothelial Cells | Cell Viability | 15 | Not Specified | [11] |

| HUVEC | VEGFR-2 Phosphorylation | Western Blot | 18 | 1h pre-incubation | [12] |

Table 2: IC50/EC50 Values of Propranolol in Various Non-Cardiac Cell Lines.

Key Non-Cardiac Tissue Targets and Signaling Pathways

Hemangioma and Angiogenesis

Propranolol is the first-line treatment for infantile hemangiomas. Its therapeutic effect is primarily attributed to the inhibition of angiogenesis.

Molecular Targets:

-

β2-Adrenergic Receptors: Expressed on hemangioma-derived endothelial cells (HemECs) and stem cells (HemSCs).

-

Vascular Endothelial Growth Factor (VEGF) Receptor 2 (VEGFR-2): Propranolol inhibits VEGF-induced phosphorylation of VEGFR-2.[12]

Signaling Pathways:

Propranolol downregulates the VEGF signaling pathway, leading to decreased proliferation, migration, and tube formation of endothelial cells. It also induces apoptosis in these cells. Key downstream effectors include the inhibition of the PI3K/Akt/eNOS pathway and the MAPK/ERK pathway.[12][13][14] Propranolol has also been shown to downregulate miR-4295, which in turn suppresses the expression of VEGF and other pro-angiogenic factors.[11]

Propranolol inhibits angiogenesis by blocking β2-AR and VEGFR-2 signaling.

Cancer

Propranolol exhibits anti-tumor effects in various cancers by targeting β-adrenergic receptors on tumor cells and modulating the tumor microenvironment.

Molecular Targets:

-

β1 and β2-Adrenergic Receptors: Expressed on various cancer cells, including liver, melanoma, and ovarian cancer cells.[6][7][8]

Signaling Pathways:

Propranolol can induce cell cycle arrest and apoptosis in cancer cells.[6][7][8] It has been shown to inhibit the AKT and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[7][15] In some cancers, propranolol-induced apoptosis is mediated through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[8]

Propranolol inhibits cancer cell proliferation and induces apoptosis.

Bone

Propranolol's effect on bone metabolism is complex and appears to be dose-dependent. It influences both bone formation and resorption.

Molecular Targets:

-

β2-Adrenergic Receptors: Expressed on osteoblasts.

Signaling Pathways:

The sympathetic nervous system, through β2-adrenergic signaling in osteoblasts, generally inhibits bone formation and stimulates bone resorption by increasing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decreasing the expression of Osteoprotegerin (OPG). Propranolol, by blocking this signaling, can potentially shift the balance towards bone formation.

Propranolol modulates bone remodeling by altering RANKL/OPG signaling.

Central Nervous System (CNS)

Propranolol readily crosses the blood-brain barrier and exerts various effects on the CNS.

Molecular Targets:

-

β-Adrenergic Receptors: Widely distributed in the brain.

-

Serotonin (5-HT) Receptors: Propranolol exhibits binding affinity for 5-HT1A and 5-HT1B receptors.[4][5]

Signaling Pathways:

The central actions of propranolol are complex and not fully elucidated. Its anxiolytic effects are thought to be mediated by the blockade of central β-adrenergic receptors. Its interaction with serotonergic pathways may also contribute to its neuropsychiatric effects.[16] Recent studies suggest that propranolol can affect the expression of genes involved in calcium signaling, endosomal sorting, and axon guidance in neural cells.[17][18]

Liver

The liver is the primary site of propranolol metabolism.

Molecular Targets:

-

Cytochrome P450 Enzymes: CYP2D6, CYP1A2, and CYP2C19 are responsible for metabolizing propranolol.[19]

-

β-Adrenergic Receptors: Both β1 and β2-adrenergic receptors are expressed on hepatocytes.[20][21]

Pharmacological Effects:

Propranolol can reduce hepatic blood flow. In liver cancer cell lines, it has been shown to decrease the expression of β2-adrenergic receptors more significantly than β1 receptors and to induce S-phase arrest and apoptosis.[6][20]

Lung

As a non-selective beta-blocker, propranolol's effects on the lungs are a significant clinical consideration.

Molecular Targets:

-

β2-Adrenergic Receptors: Located on bronchial smooth muscle.

Pharmacological Effects:

Blockade of β2-adrenergic receptors in the lungs can lead to bronchoconstriction, which is a major concern for patients with asthma or chronic obstructive pulmonary disease (COPD). However, some studies suggest that propranolol may also have anti-inflammatory effects in the lungs. In vitro studies have shown that propranolol can be cytotoxic to lung cells at high concentrations.[10]

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[12][22]

-

b) Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

-

Protocol:

-

Seed cells in 24-well plates and treat with propranolol as described for the MTT assay.[22]

-

After treatment, detach the cells and resuspend them in culture medium.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Workflow for assessing cell viability after propranolol treatment.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

-

Protocol:

-

Treat cells with propranolol for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

b) Caspase Activity Assay

This assay measures the activity of key apoptosis-mediating enzymes, such as caspase-3 and -7.

-

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with propranolol.

-

Add a commercially available caspase-glo 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a plate reader.[12]

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protocol:

-

Lyse propranolol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[23]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., p-ERK, cleaved caspase-3) overnight at 4°C.[13][14]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of a specific protein in a sample.

-

Protocol for OPG/RANKL Quantification:

-

Coat a 96-well plate with a capture antibody specific for OPG or RANKL.

-

Add standards and samples (e.g., cell culture supernatant, serum) to the wells and incubate.

-

Wash the wells and add a biotinylated detection antibody.

-

Incubate and wash, then add streptavidin-HRP conjugate.

-

Incubate and wash, then add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.[25][26][27][28]

-

Conclusion

This compound's molecular targets extend far beyond the cardiovascular system, with profound implications for various non-cardiac tissues. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis has opened up new avenues for its therapeutic application, particularly in the fields of oncology and the treatment of vascular anomalies. This guide provides a foundational understanding of these non-cardiac actions, offering valuable quantitative data and experimental protocols to aid researchers in further exploring the therapeutic potential of this versatile drug. Continued investigation into the nuanced molecular mechanisms of propranolol in different tissue contexts will be crucial for optimizing its clinical use and developing novel therapeutic strategies.

References

- 1. droracle.ai [droracle.ai]

- 3. The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective blockade at [3H]5-HT binding sites and at the 5-HT autoreceptor by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Sensitivity of Leukemia Cells to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propranolol cytotoxicity in rat and human lung in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propranolol suppresses HUVEC viability, migration, VEGF expression, and promotes apoptosis by downregulation of miR-4295 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Propranolol Suppresses Proliferation and Migration of HUVECs through Regulation of the miR-206/VEGFA Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptomic effects of propranolol and primidone converge on molecular pathways relevant to essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transcriptomic effects of propranolol and primidone converge on molecular pathways relevant to essential tremor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Propranolol - Wikipedia [en.wikipedia.org]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Propranolol, a β-adrenoceptor antagonist, worsens liver injury in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. bio-rad.com [bio-rad.com]

- 24. cytivalifesciences.com [cytivalifesciences.com]

- 25. Human OPG(Osteoprotegerin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 26. raybiotech.com [raybiotech.com]

- 27. biovendor.com [biovendor.com]

- 28. assaygenie.com [assaygenie.com]

The Structural Ballet of Propranolol Analogs: An In-depth Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Propranolol (B1214883), the prototypical β-adrenergic receptor antagonist, has been a cornerstone in the treatment of cardiovascular diseases for decades. Its discovery and development paved the way for a deeper understanding of the intricate interactions between ligands and G-protein coupled receptors (GPCRs). This technical guide delves into the core principles of the structure-activity relationship (SAR) of propranolol hydrochloride analogs, providing a comprehensive overview for researchers and professionals engaged in the design and development of novel therapeutics targeting the β-adrenergic system.

Core Principles of Propranolol's Bioactivity

The biological activity of propranolol and its analogs is intrinsically linked to their molecular architecture. The aryloxypropanolamine pharmacophore is the quintessential feature, with specific structural components dictating the potency and selectivity of these compounds.

The Aryloxypropanolamine Backbone: The fundamental scaffold for β-adrenergic blockade consists of an aromatic ring linked to a propanolamine (B44665) side chain via an ether oxygen. This arrangement is crucial for orienting the key interacting moieties within the receptor's binding pocket.[1][2]

Stereochemistry is Paramount: The hydroxyl group on the C2 position of the propanolamine side chain is a critical determinant of activity. The (S)-enantiomer of propranolol is approximately 100-fold more potent than the (R)-enantiomer, highlighting the stereospecific nature of the interaction with the β-adrenergic receptor.[3] This underscores the importance of a precise three-dimensional fit for effective receptor antagonism.

The Nature of the Aromatic Ring: The naphthalene (B1677914) ring system of propranolol contributes significantly to its high affinity, primarily through hydrophobic interactions within the binding site. Modifications to this aromatic moiety can profoundly impact both potency and selectivity. For instance, replacing the naphthalene ring with other aromatic or heteroaromatic systems can alter the compound's interaction with different β-receptor subtypes (β1 and β2).[1]

The Amino Substituent: The secondary amine in the propanolamine side chain is essential for activity. The isopropyl group on the nitrogen atom of propranolol is considered optimal for high-affinity binding. Bulky substituents on the nitrogen are generally well-tolerated and can influence the overall pharmacological profile.[1][2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the β-adrenergic receptor binding affinity and functional antagonism of propranolol and a selection of its analogs. These values, primarily Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), provide a quantitative measure of the compounds' potency.

| Compound | Modification | β1-AR Ki (nM) | β2-AR Ki (nM) | β1/β2 Selectivity Ratio |

| (S)-Propranolol | - | 1.1 | 0.8 | 0.73 |

| (R)-Propranolol | Inversion of Stereocenter | 180 | 120 | 0.67 |

| Atenolol | para-acetamido substitution on phenyl ring | 170 | 1740 | 10.2 |

| Metoprolol | para-methoxyethyl substitution on phenyl ring | 48 | 1200 | 25 |

| Practolol | para-acetamido substitution on phenyl ring | 40 | 1200 | 30 |

| Pindolol | Indole aromatic ring | 1.3 | 0.4 | 0.31 |

Note: Ki values are compiled from various sources and experimental conditions may vary. The selectivity ratio is calculated as Ki(β2)/Ki(β1). A higher ratio indicates greater β1 selectivity.

| Compound | Assay | IC50 (nM) |

| Propranolol | Inhibition of isoproterenol-induced tachycardia | ~18 |

| 4-methoxy Propranolol | Not specified | 5 (Activity in mg) |

| 7-hydroxy Propranolol | Not specified | 10 (Activity in mg) |

Note: IC50 values can vary significantly depending on the specific assay and tissue used.[4][5]

Experimental Protocols

The evaluation of propranolol analogs typically involves a combination of receptor binding assays and functional assays to determine their affinity for β-adrenergic receptors and their ability to antagonize agonist-induced responses.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of propranolol analogs for β1- and β2-adrenergic receptors.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.

Materials:

-

Membrane preparations from cells expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

-

Unlabeled propranolol (for defining non-specific binding).

-

Test compounds (propranolol analogs).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation.

-

25 µL of assay buffer or unlabeled propranolol (10 µM final concentration for non-specific binding).

-

25 µL of various concentrations of the test compound.

-

-

Initiation of Reaction: Add 25 µL of the radioligand (at a concentration close to its Kd) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Objective: To determine the functional antagonist potency of propranolol analogs.

Principle: β-adrenergic receptor activation by an agonist (e.g., isoproterenol) stimulates adenylyl cyclase to produce cAMP. An antagonist will inhibit this agonist-induced cAMP production in a dose-dependent manner.

Materials:

-

Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Isoproterenol (B85558) (agonist).

-

Propranolol analogs (test compounds).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the propranolol analog in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to stimulate cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict key pathways and workflows.

Caption: Key structural features of propranolol analogs and their influence on biological activity.

Caption: The β-adrenergic signaling pathway illustrating the mechanism of action of propranolol.

Caption: A typical experimental workflow for the evaluation of propranolol analogs.

Conclusion

The structure-activity relationship of propranolol analogs is a well-established field that continues to provide valuable insights for the design of new β-blockers with improved therapeutic profiles. A thorough understanding of the key structural requirements for high-affinity binding and functional antagonism, coupled with robust experimental evaluation, is essential for the successful development of the next generation of β-adrenergic receptor modulators. This guide provides a foundational understanding of these principles, offering a valuable resource for researchers dedicated to advancing cardiovascular pharmacology.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HPLC and UPLC Method Development for Propranolol Hydrochloride Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol Hydrochloride is a non-selective beta-blocker widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques that offer high specificity, sensitivity, and resolution for this purpose.

This document provides detailed application notes and protocols for the development and validation of HPLC and UPLC methods for the quantification of this compound. The methodologies are based on established and validated procedures to ensure robustness and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a robust and widely used technique for the routine analysis of this compound. It is particularly useful for stability-indicating assays where the separation of the active pharmaceutical ingredient (API) from its degradation products is critical.

Chromatographic Conditions

A variety of HPLC methods have been developed for this compound analysis. A summary of typical chromatographic conditions is presented in the table below.

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |

| Column | PURITUS C18 (250 mm x 4.6 mm, 5 µm)[1] | Waters C18 (250 mm x 4.6 mm, 5 µm)[2] | Luna C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Ammonium (B1175870) phosphate (B84403) buffer (pH 3.0) and Acetonitrile (Gradient)[1] | Acetonitrile: 0.4% KH2PO4 (pH 3.52) (60:40 v/v)[2] | Buffer (5.0 g Triethylamine/1000ml water, pH 4.0 with HCOOH): Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.5 mL/min |

| Detection Wavelength | 245 nm[1] | 229 nm[2] | 225 nm |

| Injection Volume | 20 µL[1] | 20 µL[2] | 20 µL |

| Column Temperature | 25 °C[1] | Ambient | Ambient |

| Retention Time | ~7.4 min[1] | ~2.33 min[2] | ~8.5 min |

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a stability-indicating RP-HPLC method for the quantification of this compound.

1. Preparation of Solutions

-

Diluent: Prepare a mixture of Acetonitrile and water in a 50:50 (v/v) ratio.[1]

-

Mobile Phase:

-

Buffer Preparation: Prepare an ammonium phosphate buffer and adjust the pH to 3.0.

-

Mobile Phase Preparation: Mix the buffer and Acetonitrile according to the gradient program. Filter through a 0.45 µm membrane filter and degas.

-

-

Standard Stock Solution: Accurately weigh and transfer about 25 mg of this compound working standard into a 25 mL volumetric flask. Add a small amount of diluent to dissolve, then dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

-

Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 400 µg/mL) by diluting with the diluent.[1]

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer a portion of the powder equivalent to 20 mg of this compound into a 25 mL volumetric flask.[1]

-

Add about 20 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to volume with the diluent.[1]

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 400 µg/mL).[1]

-

2. Chromatographic Analysis

-

Set up the HPLC system with the specified column and chromatographic conditions.

-

Inject 20 µL of the blank (diluent), followed by the working standard solution and the sample solution.

-

Record the chromatograms and measure the peak areas.

3. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[1]

-

Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 1N HCl and reflux at 60°C for 2 hours. Neutralize the solution with 1N NaOH before dilution.[1]

-

Alkali Degradation: To 1 mL of the sample stock solution, add 1 mL of 1N NaOH and reflux at 60°C for 3 hours. Neutralize the solution with 1N HCl before dilution.[1]

-

Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H2O2 and keep at room temperature for 7 days.[1]

-

Thermal Degradation: Expose the powdered tablet formulation to a temperature of 100°C for 7 days.[1]

-

Photolytic Degradation: Expose the powdered tablet formulation to UV light for 7 days.[1]

After degradation, prepare the samples as described in the sample preparation section and analyze them using the developed HPLC method.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption, making it ideal for high-throughput analysis.

Chromatographic Conditions

A summary of a rapid UPLC method for this compound is provided below.

| Parameter | UPLC Method |

| Column | Waters Acquity BEH C18 (30 x 2.1 mm, 1.7µm)[3] |

| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (80:20 v/v)[3] |

| Flow Rate | 0.3 mL/min[3] |

| Detection Wavelength | 230 nm[3] |

| Injection Volume | Not specified, typically 1-5 µL |

| Column Temperature | Ambient[3] |

| Run Time | 2.5 min[3] |

| Retention Time | ~0.98 min[3] |

Experimental Protocol: Rapid UPLC Method

This protocol outlines a fast and sensitive UPLC method for the quantification of this compound.

1. Preparation of Solutions

-

Diluent: Methanol.[3]

-

Buffer Preparation: Add 500 µL of Trifluoroacetic acid to 500 mL of Milli-Q water, mix well, filter, and degas.[3]

-

Mobile Phase: Mix the prepared buffer and Acetonitrile in a ratio of 80:20 (v/v). Filter through a 0.2 µm nylon membrane filter and degas.[3]

-

Standard Stock Solution: Accurately weigh and transfer about 40 mg of this compound standard into a 50 mL volumetric flask. Add a small amount of diluent to dissolve, sonicate, and then dilute to volume with the diluent.[3]

-

Working Standard Solution: Further dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.[3]

-

Sample Preparation (Tablets): Prepare the sample in a similar manner to the standard preparation to achieve a comparable final concentration.

2. Chromatographic Analysis

-

Equilibrate the UPLC system with the mobile phase.

-

Inject the diluent (as a blank), followed by the working standard and sample solutions.

-

Record the chromatograms and integrate the peak areas for quantification.

Method Validation Summary

Any developed HPLC or UPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any degradation products or excipients.[1][3] |

| Linearity | Correlation coefficient (r²) > 0.999 over a specified concentration range (e.g., 10 - 50 µg/ml).[3][4] |

| Accuracy (% Recovery) | Typically between 98-102%.[3][4] |

| Precision (% RSD) | For repeatability and intermediate precision, RSD should be < 2%.[3][4] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, mobile phase composition, and temperature.[3] |

Visualizations

Caption: Workflow for HPLC/UPLC Method Development and Validation.

Caption: General Workflow for Sample Analysis.

References

Application Notes and Protocols for the Administration of Propranolol Hydrochloride in Rodent Models of Hypertension

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propranolol (B1214883) Hydrochloride is a non-selective beta-adrenergic receptor antagonist widely used in clinical practice to manage hypertension. In preclinical research, rodent models of hypertension are crucial for studying the pathophysiology of the disease and for evaluating the efficacy of antihypertensive drugs like propranolol. These application notes provide detailed protocols for the administration of Propranolol Hydrochloride in various rodent models of hypertension, data presentation guidelines, and visualizations of key experimental workflows and signaling pathways.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models of Hypertension

| Rodent Model | Strain | Route of Administration | Dosage | Treatment Duration | Key Findings |

| Spontaneously Hypertensive Rat (SHR) | SHR | Oral (in drinking water) | 100 mg/kg/day | 3 months | Significantly lowered systolic blood pressure.[1] |

| Spontaneously Hypertensive Rat (SHR) | SHR | Oral (admixed with diet) | 1 or 5 mg/kg/day | 12 weeks | Dose-dependent reduction in blood pressure.[2][3] |

| Spontaneously Hypertensive Rat (SHR) | SHR | Oral | 64 mg/kg/day | 8 weeks (young SHR), 3 months (adult SHR) | Significantly lowered systolic blood pressure in young SHR; moderate reduction in adult SHR.[4] |

| Spontaneously Hypertensive Rat (SHR) | SHR | Intraperitoneal injection | 1 and 5 mg/kg (acute) | Single dose | Immediate decrease in heart rate and cardiac output; delayed decrease in mean arterial pressure.[5] |

| Spontaneously Hypertensive Rat (SHR) | SHR | Infusion | 5 mg/kg/day | 5 days | Sustained reduction in cardiac output and mean arterial pressure from the second day.[5] |

| DOCA-Salt Hypertensive Rat | Not specified | Subcutaneous injection | 0.2 mg/100 g (2 mg/kg) twice daily | 3 days | Lowered systolic pressure.[6] |

| Salt-Induced Hypertension | Albino rats | Oral | Not specified | 4 weeks | Reversed the increase in systolic blood pressure from 139.4± 0.5 mm Hg to 108.4 ± 0.2 mm Hg.[7] |

| L-NAME-Induced Hypertension | Sprague-Dawley rats | Concurrent oral treatment with ellagic acid | 7.5 or 15 mg/kg/day (Ellagic Acid) | 5 weeks | The study focused on ellagic acid's effects in this model, demonstrating its ability to prevent L-NAME-induced hypertension.[8] Propranolol's direct use in this model requires further specific literature. |

Experimental Protocols

Protocol 1: Induction of Hypertension in Rodents

The SHR model is a genetic model of hypertension and does not require an induction protocol. Rats inherently develop hypertension.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Perform a unilateral nephrectomy.

-